molecular formula C7H7BrN2O B121647 5-Bromo-N-methylnicotinamide CAS No. 153435-68-8

5-Bromo-N-methylnicotinamide

Cat. No. B121647
CAS RN: 153435-68-8
M. Wt: 215.05 g/mol
InChI Key: QHORMANADMCWSL-UHFFFAOYSA-N
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Description

5-Bromo-N-methylnicotinamide (5-Bromo NMN) is a derivative of nicotinamide, a form of vitamin B3. It is a small molecule that has been used in scientific research for its potential to modulate cellular processes. 5-Bromo NMN has been studied for its ability to regulate gene expression, modulate protein activity, and affect cell signaling pathways. It has been used in a wide range of studies, including those exploring the role of 5-Bromo NMN in cancer, metabolic disorders, and neurological diseases.

Scientific Research Applications

Application in DNA Repair and Cell Survival

5-Methylnicotinamide, a structurally related compound, has been studied for its role in DNA excision repair and cell survival. A study by Nduka and Shall (1980) found that 5-methylnicotinamide enhances the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells. The study suggests a role of 5-methylnicotinamide in DNA repair mechanisms, potentially offering insights into the applications of 5-Bromo-N-methylnicotinamide in similar contexts (Nduka & Shall, 1980).

Role in Liver Cirrhosis and Metabolism

The metabolism of nicotinamide and its derivatives, including N-methylnicotinamide, has been examined in the context of liver cirrhosis. Pumpo et al. (2001) discovered that nicotinamide methylation, followed by urinary excretion of N-methylnicotinamide, increases in cirrhotic patients. This suggests a protective role against the toxic effects of intracellular accumulation of nicotinamide in cirrhosis, which could be relevant for this compound in similar metabolic processes (Pumpo et al., 2001).

Investigation in Cell Proliferation

Research by Kidwell and Burdette (1974) on a clone of HeLa cells selected in the presence of 5-methylnicotinamide showed that the resistant cells grew at 70% of the rate of the same cell culture without 5-methylnicotinamide. This could indicate the potential of this compound in cell proliferation studies, as it may exhibit similar properties in affecting cell growth (Kidwell & Burdette, 1974).

Synthesis and Chemical Studies

Ahmad et al. (2017) conducted a study on the synthesis of novel pyridine-based derivatives using a Suzuki cross-coupling reaction of 5-Bromo-2-methylpyridin-3-amine, a compound structurally similar to this compound. This research underlines the significance of such compounds in the synthesis of new chemical entities, which can have various applications in scientific research (Ahmad et al., 2017).

Safety and Hazards

When handling 5-Bromo-N-methylnicotinamide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-N-methylnicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation of arginine residues in proteins, which is a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .

Mode of Action

It is known to interact with its target enzyme, potentially altering its function .

Biochemical Pathways

This compound likely affects the biochemical pathways involving its target enzyme. This includes pathways related to ADP-ribosylation . The downstream effects of alterations in these pathways could have significant impacts on cellular functions, including DNA repair and gene regulation .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that this compound could have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on its target enzyme and the associated biochemical pathways . Potential effects could include changes in DNA repair processes and gene regulation . More research is needed to fully understand these effects .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment .

Biochemical Analysis

Biochemical Properties

5-Bromo-N-methylnicotinamide plays a significant role in biochemical reactions, particularly those involving nicotinamide adenine dinucleotide (NAD+)-dependent redox reactions. It interacts with enzymes such as nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide to form 1-methylnicotinamide . This interaction is crucial as it affects the levels of nicotinamide adenine dinucleotide and other related metabolites, thereby influencing various metabolic pathways.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the levels of nicotinamide adenine dinucleotide, which in turn affects redox reactions and signaling pathways . Additionally, it has been observed to remodel cellular epigenetic states, which can impact gene expression and cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nicotinamide N-methyltransferase. This enzyme uses S-adenosyl-L-methionine as a methyl donor to catalyze the N-methylation of nicotinamide, producing 1-methylnicotinamide and S-adenosyl-L-homocysteine . This reaction influences various metabolic pathways and can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that nicotinamide N-methyltransferase levels can vary in different tissues and under different conditions, which can influence the long-term effects of this compound on cellular function . Additionally, the compound’s impact on cellular metabolism and gene expression may evolve over time, depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and gene expression. At higher doses, it may exhibit toxic or adverse effects. For example, studies have shown that high levels of nicotinamide N-methyltransferase can lead to alterations in metabolic pathways and potentially harmful effects on cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nicotinamide metabolism. It interacts with enzymes such as nicotinamide N-methyltransferase, which catalyzes the conversion of nicotinamide to 1-methylnicotinamide . This interaction affects the levels of nicotinamide adenine dinucleotide and other related metabolites, influencing various metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall effects on cellular processes .

properties

IUPAC Name

5-bromo-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-9-7(11)5-2-6(8)4-10-3-5/h2-4H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHORMANADMCWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622016
Record name 5-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153435-68-8
Record name 5-Bromo-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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